4-chloro-2-fluoro-N-phenylbenzamide

Description

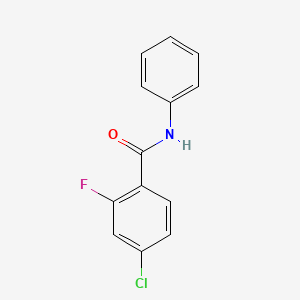

4-Chloro-2-fluoro-N-phenylbenzamide is a substituted benzamide derivative featuring a benzene ring with chlorine and fluorine substituents at the 4- and 2-positions, respectively, and an N-phenyl amide group. The compound’s structure (Fig. Benzamides are widely studied for their chelating abilities, pharmacological activities, and applications in polymer synthesis .

Figure 1. Molecular structure of this compound.

Properties

IUPAC Name |

4-chloro-2-fluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHYHPJOKIVWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-phenylbenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-phenylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines and alcohols.

Scientific Research Applications

4-chloro-2-fluoro-N-phenylbenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4-fluoro-N-phenylbenzamide

- Structure : Chlorine (2-position) and fluorine (4-position) on the benzamide ring.

- Properties : The crystal structure (space group P1) reveals intermolecular N–H⋯O hydrogen bonds forming chains along the c-axis, enhancing thermal stability .

- Synthesis: Prepared via reaction of 2-chloro-4-fluorobenzoyl chloride with aniline in toluene, yielding 90% crystalline product after methanol evaporation .

4-Chloro-2-fluoro-N-phenylbenzamide

- Structure : Chlorine (4-position) and fluorine (2-position) create distinct electronic effects compared to its isomer.

Derivatives with Extended Alkyl/Aryl Chains

2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide

- Structure : Ethyl linker with a terminal 4-fluorophenyl group.

- Properties: Molecular weight: 295.71 g/mol logP: 3.614 (moderate lipophilicity, favorable for membrane permeability) Hydrogen bond donors/acceptors: 1/2, suggesting reduced polarity compared to simpler benzamides .

4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide

Halogenated and Heterocyclic Analogues

4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide

N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide

- Structure: Hydroxy and amino groups increase hydrogen-bonding capacity.

- Properties : Polar surface area = 24.49 Ų, suggesting higher solubility in polar solvents .

Comparative Analysis of Key Properties

*Estimated using fragment-based methods (Cl: +0.71, F: +0.14, amide: -1.82).

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine and chlorine chemical shifts) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z 263.05) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.51%, H: 3.62%, N: 5.59%) .

How do structural features of this compound influence its interaction with biological targets?

Q. Advanced

- Hydrogen Bonding : The amide NH forms intermolecular H-bonds with protein residues, as seen in crystal structures .

- Halogen Effects : Chlorine and fluorine enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .

- Pharmacophore Mapping : Docking studies (e.g., AutoDock) predict interactions with kinases or GPCRs due to planar benzamide core .

What strategies mitigate discrepancies in reported yields or purity across synthesis protocols?

Q. Advanced

- Contradiction Analysis : Compare purification methods (e.g., column chromatography vs. recrystallization) .

- Impurity Profiling : Use HPLC-MS to identify by-products (e.g., unreacted aniline or hydrolyzed intermediates) .

- Reproducibility : Standardize anhydrous conditions to prevent hydrolysis of benzoyl chloride .

How does the solid-state structure of this compound inform stability studies?

Advanced

X-ray crystallography reveals:

- C=O Bond Length : 1.224 Å, indicating keto form dominance .

- Packing Interactions : Chains linked via N–H⋯O hydrogen bonds along the c-axis enhance thermal stability .

Stability under humidity or heat can be predicted using DSC/TGA to assess decomposition thresholds.

What are the applications of this compound in medicinal chemistry?

Q. Advanced

- Drug Design : Serves as a scaffold for kinase inhibitors due to halogen-substituted aromatic systems .

- Structure-Activity Relationships (SAR) : Modifying the phenyl or benzamide group alters selectivity (e.g., anti-cancer vs. anti-inflammatory activity) .

How can researchers validate the purity of this compound for in vitro assays?

Q. Basic

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

- Melting Point : Sharp mp (58–60°C) confirms crystallinity and absence of eutectic mixtures .

- Spectroscopic Consistency : Match IR carbonyl stretch (~1650 cm⁻¹) to reference data .

What computational methods predict the reactivity of this compound in nucleophilic environments?

Q. Advanced

- DFT Calculations : Simulate charge distribution to identify electrophilic sites (e.g., carbonyl carbon) .

- Solvent Effects : COSMO-RS models predict solubility and hydrolysis rates in aqueous buffers .

How do substituent positions (chloro vs. fluoro) affect the compound’s electronic properties?

Q. Advanced

- Hammett Constants : σₚ values (Cl: +0.23, F: +0.06) indicate electron-withdrawing effects on the benzamide ring .

- Electrostatic Potential Maps : Fluorine’s electronegativity polarizes the aromatic system, altering redox potentials in electrochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.